molecular formula C12H21N B1662185 Rimantadine CAS No. 13392-28-4

Rimantadine

Cat. No. B1662185
CAS RN: 13392-28-4
M. Wt: 179.3 g/mol
InChI Key: UBCHPRBFMUDMNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rimantadine is an orally administered antiviral drug used to treat, and in rare cases prevent, influenza A infection . It is a synthetic antiviral drug and a derivative of adamantane . It is inhibitory to the in vitro replication of influenza A virus isolates from each of the three antigenic subtypes (H1N1, H2H2, and H3N2) that have been isolated from humans .


Synthesis Analysis

A synthetic method of N-rimantadine has been disclosed in a patent . The method involves dissolving adamantamine hydrochloride or admantadine in water and/or a water-soluble organic solvent, then adding formalin to initiate a methylenation reaction .


Molecular Structure Analysis

The molecular structures of newly synthesized compounds related to rimantadine have been investigated using single-crystal X-ray analysis .


Chemical Reactions Analysis

Rimantadine may block the viral E protein ion channel function and may down-regulate the protease Cathepsin L because of the increase of lysosomal pH, resulting in impaired viral entry and replication .


Physical And Chemical Properties Analysis

Heat capacities of rimantadine hydrochloride in the crystalline state were measured by adiabatic calorimetry and differential scanning calorimetry . A broad low-enthalpy solid-state phase anomaly was detected between 170 and 250 K .

Scientific Research Applications

Comparative Toxicity with Amantadine

Rimantadine has been compared with amantadine for toxicity in healthy adults. It was found that at higher dosages, rimantadine was better tolerated than amantadine, particularly in terms of central nervous system and sleep complaints, suggesting its promise for treating influenza A virus infections due to better tolerance (Hayden et al., 1981).

Efficacy in Influenza Virus Treatment

Studies conducted in the USSR showed rimantadine to be clinically efficacious and free of toxicity in both volunteers and patients with natural disease during influenza epidemics. These studies also indicated the effectiveness of rimantadine in both therapeutic and prophylactic contexts against influenza virus infection (Zlydnikov et al., 1981).

Pharmacology, Antiviral Activity, and Mechanism of Action

Rimantadine's pharmacology, antiviral activity, mechanism of action, and its clinical applications have been reviewed, highlighting its comparable prophylactic efficacy to amantadine but with a lower potential for causing adverse effects. This indicates the drug's distinct pharmacokinetic profile, which may account for its more favorable toxicity profile (Tominack & Hayden, 1987).

Prophylactic Effects in Outbreaks

A study involving a placebo-controlled trial of rimantadine during an outbreak of influenza A showed significant reduction in influenza-like illness among subjects receiving rimantadine compared to those receiving placebo, demonstrating its efficacy in prophylaxis (Dolin et al., 1982).

Comparative Side Effects with Amantadine

Comparative studies have shown that rimantadine and amantadine, when administered at equivalent dosages, differ in side effects. Rimantadineis associated with less frequent and severe central nervous system symptoms compared to amantadine, indicating a more favorable side-effect profile for rimantadine (Hayden et al., 1983).

Inhibition of Dengue Virus Replication

Research has shown that rimantadine effectively suppresses the replication of dengue virus in various tissue culture systems. This finding suggests the potential for rimantadine to be an effective inhibitor of dengue virus replication in vitro, indicating the need for further examination of its efficacy against severe dengue virus diseases (Koff et al., 1981).

Rimantadine in Parkinson's Disease

A pilot study investigated the antiparkinsonian properties of rimantadine. Results indicated that rimantadine might have motor benefits in Parkinson's disease, suggesting a potential therapeutic application beyond its antiviral properties (Evidente et al., 1999).

Safety And Hazards

Rimantadine may cause serious side effects. Side effects such as headache, dizziness, feeling weak or tired, anxiety, vomiting, and stomach pain may be more likely in older adults . Common side effects of rimantadine may include nausea, vomiting, loss of appetite, stomach pain, dry mouth, sleep problems (insomnia), or dizziness .

Future Directions

In vitro and preclinical studies confirm that several members of the adamantane family of antiviral agents are effective against a range of coronaviruses including SARS-CoV-2, the virus responsible for COVID-19 . Based on these results, rimantadine showed the most promise for treatment of SARS-CoV-2 .

properties

IUPAC Name

1-(1-adamantyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N/c1-8(13)12-5-9-2-10(6-12)4-11(3-9)7-12/h8-11H,2-7,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBCHPRBFMUDMNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C12CC3CC(C1)CC(C3)C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2023561
Record name Rimantadine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2023561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Rimantadine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014621
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Hydrochloride salt freely soluble (50 mg/ml at 20 °C), 9.15e-03 g/L
Record name Rimantadine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00478
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Rimantadine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014621
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

The mechanism of action of rimantadine is not fully understood. Rimantadine appears to exert its inhibitory effect early in the viral replicative cycle, possibly inhibiting the uncoating of the virus. The protein coded by the M2 gene of influenza A may play an important role in rimantadine susceptibility., Rimantadine is thought to exert its inhibitory effect early in the viral replicative cycle, possibly by blocking or greatly reducing the uncoating of viral RNA within host cells. Genetic studies suggest that a single amino acid change on the transmembrane portion of the M2 protein can completely eliminate influenza A virus susceptibility to rimantadine., Rimantadine, like amantadine, inhibits viral replication by interfering with the influenza A virus M2 protein, an integral membrane protein. The M2 protein of influenza A functions as an ion channel and is important in at least 2 aspects of virus replication, disassembly of the infecting virus particle and regulation of the ionic environment of the transport pathway. By interfering with the ion channel function of the M2 protein, rimantadine inhibits 2 stages in the replicative cycle of influenza A. Early in the virus reproductive cycle, rimantadine inhibits uncoating of the virus particle, presumably by inhibiting the acid-mediated dissociation of the virion nucleic acid and proteins, which prevents nuclear transport of viral genome material. Rimantadine also prevents viral maturation in some strains of influenza A (e.g., H7 strains) by promoting pH-induced conformational changes in influenza A hemagglutinin during its intracellular transport late in the replicative cycle. Adsorption of the virus to and penetration into cells do not appear to be affected by rimantadine. In addition, rimantadine does not interfere with the synthesis of viral components (e.g., RNA-directed RNA polymerase activity).
Record name Rimantadine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00478
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name RIMANTADINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7438
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Rimantadine

CAS RN

13392-28-4, 117857-51-9
Record name Rimantadine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13392-28-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (-)-α-Methyltricyclo[3.3.1.13,7]decane-1-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=117857-51-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rimantadine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013392284
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rimantadine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00478
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Rimantadine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2023561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RIMANTADINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0T2EF4JQTU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name RIMANTADINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7438
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Rimantadine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014621
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

>300 °C, > 300 °C
Record name Rimantadine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00478
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Rimantadine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014621
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

1-Adamantyl methyl ketoxime, 2.0 g, was dissolved in 200 ml of ethanol and mixed with 1.0 ml of conc. hydrochloric acid. This solution was poured into a Parr hydrogenation flask, and 1.0 g of PtO2 was added. Hydrogenation under 35 psia (240 KPa) and at room temperature proceeded slowly. After two days of hydrogenation, the catalyst was removed. The filtrate was distilled to dryness and 100 ml water was added to the residue. The insoluble material was removed by filtration and the aqueous layer was basified with sodium hydroxide. The aqueous layer was extracted with ether and the ether layer was separated. The ether layer was then dried over potassium hydroxide pellets and then magnesium sulfate. The resultant ether solution was distilled to remove the solvent providing 1.0 g rimantadine free base (54% yield).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Name
Quantity
1 g
Type
catalyst
Reaction Step Three
Yield
54%

Synthesis routes and methods II

Procedure details

Into a Parr hydrogenation flask were placed 8.0 g of 1-adamantyl methyl ketoxime, 200 ml of glacial acetic acid, and 2.8 g of 5% Pt/C. Hydrogenation was continued overnight at 39 psia (270 KPa) and at ambient temperature. The catalyst was removed by filtration and the acetic acid solution was concentrated to one-third of the original volume by vacuum distillation. Water, 200 ml, was added to this conc. acetic acid solution and it was made basic with sodium hydroxide to give a milky solution. The milky solution was extracted three times with 100 ml of methylene chloride. The combined methylene chloride layer was dried over magnesium sulfate which was removed by filtration. The methylene chloride solution was distilled under vacuum to give 7.1 g of clear liquid rimantadine free base (96% yield).
Quantity
8 g
Type
reactant
Reaction Step One
Name
Quantity
2.8 g
Type
catalyst
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Rimantadine
Reactant of Route 2
Reactant of Route 2
Rimantadine
Reactant of Route 3
Reactant of Route 3
Rimantadine
Reactant of Route 4
Rimantadine
Reactant of Route 5
Rimantadine
Reactant of Route 6
Rimantadine

Citations

For This Compound
14,600
Citations
SM Wintermeyer, MC Nahata - Annals of Pharmacotherapy, 1995 - journals.sagepub.com
… Nasal fluid concentrations of rimantadine at steady-state were 1.5 times higher than plasma … of rimantadine despite a low plasma concentration. Over 75% of a rimantadine dose was …
Number of citations: 100 journals.sagepub.com
T Jefferson, V Demicheli… - Cochrane Database …, 1996 - cochranelibrary.com
Background Amantadine hydrochloride (amantadine) and rimantadine hydrochloride (rimantadine) have antiviral properties, but they are not widely used due to a lack of knowledge of …
Number of citations: 150 www.cochranelibrary.com
DM Zlydnikov, OI Kubar, TP Kovaleva… - Reviews of Infectious …, 1981 - academic.oup.com
… performed in the USSR with the drug rimantadine are summarized. In the investigations … efficacy of rimantadine against infection with influenza virus was tested, and rimantadine was …
Number of citations: 91 academic.oup.com
FG Hayden, JM Gwaltney Jr… - Antimicrobial agents …, 1981 - Am Soc Microbiol
… If lower drug toxicity were confirmed for rimantadine, then it … doses of amantadine and rimantadine. Both subjective and … lower dosage, but that rimantadine was significantly better …
Number of citations: 147 journals.asm.org
R Dolin, RC Reichman, HP Madore… - … England Journal of …, 1982 - Mass Medical Soc
… rimantadine recipients, and 2 per cent of amantadine recipients (P<0.001). These findings represent efficacy rates of 85 per cent for rimantadine … On the basis of this study, rimantadine …
Number of citations: 670 www.nejm.org
FG Hayden, HE Hoffman… - Antimicrobial Agents and …, 1983 - Am Soc Microbiol
… were lower in rimantadine recipients given 100- (140 versus 300 ng/ml for rimantadine and … total symptom sources for both amantadine and rimantadine, but the plasma levels of toxic …
Number of citations: 141 journals.asm.org
CB Hall, R Dolin, CL Gala, DM Markovitz… - …, 1987 - publications.aap.org
Treatment with rimantadine of influenza in children and the potential development of resistance in clinical isolates associated with therapy have not been previously studied. We …
Number of citations: 249 publications.aap.org
FG Hayden, RB Belshe, RD Clover… - … England Journal of …, 1989 - Mass Medical Soc
… and five contacts treated with rimantadine. There was apparent transmission of drug-… rimantadine is ineffective in protecting household members from influenza A infection. If rimantadine …
Number of citations: 496 www.nejm.org
RB Belshe, MH Smith, CB Hall, R Betts… - Journal of virology, 1988 - Am Soc Microbiol
… rimantadine with acetaminophen in the treatment of children with documented influenza A H3N2 virus infection (5). Rimantadine-… Among all children who were treated with rimantadine, …
Number of citations: 403 journals.asm.org
RB Belshe, B Burk, F Newman… - Journal of Infectious …, 1989 - academic.oup.com
… to the antiviral action of amantadine and rimantadine. The five resistant viruses were … prophylaxis with rimantadine. Resistant influenza emerged during treatment with rimantadine and …
Number of citations: 227 academic.oup.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.